molecular formula C12H13N3O2S B4517818 N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B4517818
M. Wt: 263.32 g/mol
InChI Key: XKLYDEOOWAIWSL-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound featuring a fused oxazole-cycloheptane core linked to a thiazole ring via a carboxamide group. This structure combines electron-rich aromatic systems (oxazole, thiazole) with a seven-membered aliphatic ring, conferring unique steric and electronic properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(14-12-13-6-7-18-12)10-8-4-2-1-3-5-9(8)17-15-10/h6-7H,1-5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLYDEOOWAIWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide . This method is widely popular for synthesizing thiazole moieties. Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The thiazole and oxazole rings are known to interact with various biological targets, making this compound a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, an anticancer agent, and an anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways is of particular interest .

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as sensors and catalysts. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The oxazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of key pathways involved in microbial growth, cancer cell proliferation, and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Aromatic Substituent Variations

  • No direct pharmacological data available .
  • N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide (CAS 1190250-41-9):
    Features a 3,5-dimethoxyphenyl group, creating a symmetrical substitution pattern. This may alter binding interactions in biological targets compared to the asymmetric thiazole moiety in the parent compound .

Heterocycle-Modified Analogues

  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide (Compound 4a): Replaces the oxazole ring with a thiophene system. This derivative was synthesized in 75.6% yield via acetylation in glacial acetic acid, suggesting similar synthetic accessibility to the target compound .
  • 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate (CAS 286014-42-4):
    A thiazolium salt with a perchlorate counterion. The cationic thiazolium core and bulky trimethylphenyl group contrast sharply with the neutral carboxamide structure of the target compound, likely rendering it more reactive or hygroscopic .

Pharmacologically Relevant Thiazole/Thiadiazole Derivatives

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid :
    A cephalosporin antibiotic with a thiadiazole-thioether side chain. While structurally distinct, the presence of thiadiazole highlights the broader role of sulfur-containing heterocycles in enhancing antimicrobial activity .

Comparative Analysis Table

Compound Name Key Structural Features Synthetic Yield (if reported) Potential Applications
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide Oxazole-cycloheptane core, thiazole-carboxamide Not reported Kinase inhibition, antimicrobial
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide 2,4-Dimethoxyphenyl substituent Not reported Research intermediate
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide 3,5-Dimethoxyphenyl substituent Not reported Organic synthesis
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide Thiophene core, cyano group 75.6% Material science, intermediates
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate Thiazolium cation, perchlorate counterion Not reported Catalysis, ionic liquids

Key Research Findings and Implications

  • Synthetic Accessibility : Derivatives like 4a (thiophene analogue) and dimethoxyphenyl variants are synthesized via straightforward acetylation or condensation reactions, suggesting that the target compound could be produced using similar methodologies .
  • Structure-Activity Relationships (SAR) : The substitution of thiazole with methoxyphenyl groups may reduce bioactivity due to decreased hydrogen-bonding capacity, whereas the oxazole-thiazole combination in the parent compound offers balanced polarity for drug-like properties .

Biological Activity

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3OS2C_{14}H_{17}N_3OS_2, with a molecular weight of approximately 293.4 g/mol. The compound features a thiazole ring fused with a tetrahydro-cycloheptathiazole moiety which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with cycloheptathiazole intermediates under controlled conditions to yield the target compound. Various methods have been reported in the literature for its synthesis, often focusing on optimizing yield and purity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated a series of thiazole derivatives against various bacteria strains:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli31.2562.5
Pseudomonas aeruginosa15.631.25

These results demonstrate that the compound has a higher antibacterial effect compared to standard antibiotics like Oxytetracycline .

Anticancer Activity

In addition to antibacterial properties, thiazole derivatives have shown promise in anticancer research. For instance, thiazole compounds have been tested for their ability to inhibit cancer cell proliferation in vitro. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and lung cancer cells.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Study on Antibacterial Efficacy :
    • A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds containing the thiazole moiety showed enhanced antibacterial activity compared to controls .
  • Anticancer Screening :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of lung cancer cells with an IC50 value of 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

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